Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate
CAS No.: 1396873-66-7
Cat. No.: VC5793565
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396873-66-7 |
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Molecular Formula | C20H24N2O3S |
Molecular Weight | 372.48 |
IUPAC Name | ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzoate |
Standard InChI | InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23) |
Standard InChI Key | GKMOZBAJNBDTHU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate possesses the molecular formula C₂₀H₂₄N₂O₃S and a molecular weight of 372.5 g/mol . The structure comprises three primary components:
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A benzoate ester group at the core, facilitating lipid solubility and membrane permeability.
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An acetamido linker that bridges the aromatic system to the piperidine ring, providing conformational flexibility.
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A 4-(thiophen-2-yl)piperidine moiety, which introduces heterocyclic complexity and potential for π-π interactions with biological targets .
The thiophene ring’s sulfur atom enhances electronic delocalization, while the piperidine’s chair conformation may influence stereoelectronic interactions with enzymes or receptors .
Structural Analogs and Comparative Analysis
Table 1 compares this compound with structurally related derivatives:
These analogs highlight the impact of heterocyclic modifications on molecular weight and pharmacodynamic properties .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multi-step reactions, as inferred from methodologies used for analogous compounds :
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Piperidine Functionalization:
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Acetamido Linker Formation:
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Esterification and Purification:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
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Temperature: Maintaining 0–5°C during acylation minimizes side reactions.
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes solubility of intermediates .
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Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .
Table 2 summarizes critical synthesis parameters:
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Piperidine functionalization | Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 68 | 90 |
Acetamido linker formation | Chloroacetyl chloride, TEA, DCM | 75 | 88 |
Final coupling | 4-(Thiophen-2-yl)piperidine, K₂CO₃, DMF | 82 | 95 |
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous Solubility: <0.1 mg/mL at 25°C (predicted), due to hydrophobic thiophene and piperidine groups .
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LogP (Octanol-Water): 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: Estimated 8.9 (piperidine nitrogen), suggesting protonation under physiological pH .
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting thiophene with furan or pyrrole could alter metabolic stability .
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Prodrug Design: Hydrolysis of the ethyl ester to a carboxylic acid may enhance aqueous solubility for parenteral formulations .
Intellectual Property Landscape
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